molecular formula C19H25ClN2O3 B4259526 (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol

Katalognummer B4259526
Molekulargewicht: 364.9 g/mol
InChI-Schlüssel: BWEQUTYHOJPRMC-YNDRMARASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol, also known as NBI-98854, is a novel selective dopamine transporter inhibitor. It has been found to be effective in treating a variety of neurological and psychiatric disorders, including tardive dyskinesia, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).

Wirkmechanismus

(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol selectively inhibits the dopamine transporter, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been found to be effective in reducing dyskinesia in Parkinson's disease and tardive dyskinesia. (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has also been found to improve cognitive function in animal models of ADHD.
Biochemical and Physiological Effects:
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has been found to have a number of biochemical and physiological effects. It selectively inhibits the dopamine transporter, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been found to be effective in reducing dyskinesia in Parkinson's disease and tardive dyskinesia. (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has also been found to improve cognitive function in animal models of ADHD.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in lab experiments include its selective inhibition of the dopamine transporter, its effectiveness in reducing dyskinesia in animal models of Parkinson's disease and tardive dyskinesia, and its potential use in treating ADHD. The limitations of using (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in lab experiments include the lack of information on its long-term safety and efficacy, and the need for further research to determine its optimal dosage and administration.

Zukünftige Richtungen

There are several future directions for research on (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol. These include:
1. Further studies on the long-term safety and efficacy of (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in treating neurological and psychiatric disorders.
2. Investigation of the optimal dosage and administration of (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol for different disorders.
3. Exploration of the potential use of (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in other neurological and psychiatric disorders.
4. Development of new and improved dopamine transporter inhibitors based on the structure of (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol.
5. Investigation of the potential use of (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol in combination with other drugs for the treatment of neurological and psychiatric disorders.
In conclusion, (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol is a novel selective dopamine transporter inhibitor that has shown promise in treating a variety of neurological and psychiatric disorders. Further research is needed to fully understand its potential therapeutic applications and to optimize its use in lab experiments and clinical settings.

Wissenschaftliche Forschungsanwendungen

(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has been extensively studied for its therapeutic potential in neurological and psychiatric disorders. In preclinical studies, (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has been found to be effective in reducing dyskinesia in animal models of Parkinson's disease and tardive dyskinesia. In clinical trials, (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has been found to significantly reduce the severity of tardive dyskinesia in patients with schizophrenia and other psychiatric disorders. (3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol has also been studied for its potential use in treating ADHD, with promising results in animal models.

Eigenschaften

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3/c20-15-4-1-14(2-5-15)3-6-19(25)22-12-9-17(18(24)13-22)21-10-7-16(23)8-11-21/h1-6,16-18,23-24H,7-13H2/b6-3+/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEQUTYHOJPRMC-YNDRMARASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol
Reactant of Route 2
Reactant of Route 2
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol
Reactant of Route 3
Reactant of Route 3
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol
Reactant of Route 4
Reactant of Route 4
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol
Reactant of Route 5
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol
Reactant of Route 6
Reactant of Route 6
(3'R*,4'R*)-1'-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-1,4'-bipiperidine-3',4-diol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.